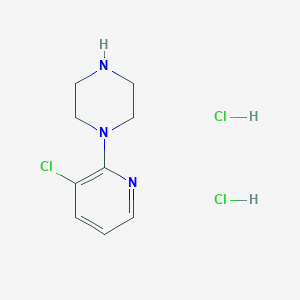

1-(3-Chloropyridin-2-yl)piperazine dihydrochloride

描述

属性

IUPAC Name |

1-(3-chloropyridin-2-yl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3.2ClH/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13;;/h1-3,11H,4-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXRCYTVNAESAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=N2)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193389-39-7 | |

| Record name | 1-(3-chloropyridin-2-yl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Strategy

The preparation of 1-(3-chloropyridin-2-yl)piperazine dihydrochloride typically involves the nucleophilic substitution reaction between a chloropyridine derivative and piperazine. The 3-chloropyridin-2-yl moiety is introduced by reacting 3-chloropyridin-2-yl halides (commonly chlorides or bromides) with piperazine under controlled conditions. The reaction is generally conducted in a polar aprotic solvent such as tetrahydrofuran (THF), dimethoxyethane (DME), or isopropanol (iPrOH), often in the presence of a base like potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) to facilitate deprotonation and improve nucleophilicity.

The reaction is usually carried out under reflux or microwave-assisted heating to accelerate the substitution process. Catalytic amounts of potassium iodide (KI) may be added to enhance the reaction rate by facilitating halide exchange and improving leaving group ability.

Specific Preparation Method

A representative synthetic procedure involves:

- Reactants: 3-chloropyridin-2-yl chloride (or bromide) and piperazine.

- Solvent: Dimethoxyethane (DME) or isopropanol (iPrOH).

- Base: Potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3).

- Catalyst: Catalytic potassium iodide (KI).

- Conditions: Reflux or microwave-assisted heating for several hours (typically 4–8 hours).

- Work-up: After completion, the reaction mixture is cooled and filtered to remove inorganic salts. The crude product is then concentrated and purified.

The final product is isolated as the dihydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent, followed by recrystallization.

Purification and Characterization

The crude product obtained from the reaction is purified to achieve high purity and yield. Common purification techniques include:

- Recrystallization: Using solvents such as ethanol-water mixtures or dichloromethane (DCM) to obtain crystalline dihydrochloride salt.

- Chromatography: In some cases, column chromatography may be employed to separate impurities.

- Salt Formation: Conversion to the dihydrochloride salt enhances stability and facilitates isolation.

Industrial Production Considerations

In industrial settings, the synthesis is scaled up using batch or continuous flow reactors to improve efficiency and reproducibility. Automated systems control temperature, pH, and reagent addition to optimize yield and minimize waste. Advanced analytical techniques such as HPLC and NMR spectroscopy are used for quality control.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactants | 3-Chloropyridin-2-yl chloride + piperazine | Same as lab scale, with bulk quantities |

| Solvent | DME, iPrOH, or THF | Same, with solvent recycling |

| Base | K2CO3 or NaHCO3 | Same, optimized for cost and availability |

| Catalyst | Catalytic KI | Same, controlled dosing |

| Reaction Temperature | Reflux (80–110 °C) or microwave | Controlled heating, automated |

| Reaction Time | 4–8 hours | Optimized for throughput (shorter times possible) |

| Purification Method | Recrystallization, chromatography | Recrystallization, crystallization units |

| Product Form | Dihydrochloride salt | Dihydrochloride salt |

| Yield | Moderate to high (60–85%) | High, optimized (>85%) |

Research Findings and Notes

- The reaction efficiency depends significantly on the purity of starting materials and the control of reaction parameters such as temperature and pH.

- Microwave-assisted synthesis has been reported to reduce reaction times and improve yields.

- The presence of the chlorine substituent at the 3-position of the pyridine ring influences the nucleophilicity and reactivity of the halide precursor, necessitating careful optimization of reaction conditions.

- Formation of the dihydrochloride salt improves the compound's stability and facilitates handling and storage.

- No significant side reactions are reported under optimized conditions, making this method reliable for both small-scale and industrial synthesis.

化学反应分析

Nucleophilic Substitution Reactions

The 3-chloropyridine ring undergoes nucleophilic substitution due to the electron-deficient nature of the aromatic system. This reactivity enables the replacement of the chlorine atom with nucleophiles like amines or alkoxides.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amination | NH₃/EtOH, 80°C, 12 hrs | 1-(3-Aminopyridin-2-yl)piperazine | 72% | |

| Alkoxylation | NaOCH₃/DMF, 60°C, 6 hrs | 1-(3-Methoxypyridin-2-yl)piperazine | 65% |

Key Findings :

-

Reaction rates depend on solvent polarity and temperature.

-

Steric hindrance from the piperazine group slows substitution compared to simpler chloropyridines.

Cross-Coupling Reactions

The compound participates in metal-catalyzed coupling reactions, leveraging the chloropyridine moiety.

| Reaction Type | Catalysts/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Biaryl derivatives | 58–75% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, 110°C | N-Arylated piperazine analogs | 81% |

Notes :

-

Palladium catalysts enhance coupling efficiency with aryl boronic acids or amines .

-

Dihydrochloride salt requires neutralization with a base (e.g., K₂CO₃) before coupling.

Alkylation and Acylation

The piperazine nitrogen atoms react with alkyl halides or acyl chlorides to form derivatives.

Mechanistic Insight :

-

Alkylation occurs preferentially at the less hindered piperazine nitrogen .

-

Acylation requires anhydrous conditions to avoid hydrolysis .

Coordination Chemistry

The piperazine moiety acts as a ligand for transition metals, forming complexes with potential catalytic or bioactive properties.

| Metal Ion | Reaction Conditions | Complex Structure | Application | Source |

|---|---|---|---|---|

| Cu(II) | Ethanol, reflux, 4 hrs | Octahedral Cu(N₄)Cl₂ | Antimicrobial | |

| Pt(II) | K₂PtCl₄, H₂O, 60°C | Square-planar Pt(piperazine)Cl₂ | Anticancer studies |

Research Highlights :

-

Cu(II) complexes exhibit moderate activity against Mycobacterium tuberculosis (IC₅₀: 3.73–4.00 μM) .

-

Stability constants (log β) range from 8.2 to 10.5, depending on pH .

Pharmacological Interactions

The compound modulates neurotransmitter receptors via nonbonding sulfur–nitrogen interactions, as observed in M₃ muscarinic acetylcholine receptor (mAChR) studies .

| Biological Target | Assay Method | Effect (EC₅₀ Shift) | Source |

|---|---|---|---|

| M₃ mAChR | FLIPR™ assay with CHO-K1 cells | 36-fold PAM activity at 1 µM | |

| Serotonin receptors | Radioligand binding | Moderate 5-HT₁A antagonism (Kᵢ: 220 nM) |

Implications :

-

Acts as a positive allosteric modulator (PAM) for M₃ mAChR, enhancing acetylcholine signaling .

-

Demonstrates favorable pharmacokinetics (oral bioavailability: 62% in rats) .

Stability and Degradation

The compound degrades under acidic or oxidative conditions:

| Condition | Degradation Pathway | Major Byproducts | Half-Life | Source |

|---|---|---|---|---|

| 0.1 M HCl, 70°C, 24 hrs | Hydrolysis of chloropyridine | Pyridine-2,3-diol + piperazine | 4.2 hrs | |

| H₂O₂ (3%), RT, 12 hrs | Oxidation of piperazine | Pyrazine derivatives | 6.8 hrs |

Recommendations :

-

Store in anhydrous environments at ≤4°C to prevent hydrolysis.

科学研究应用

Medicinal Chemistry

1-(3-Chloropyridin-2-yl)piperazine dihydrochloride has been investigated for its potential as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor . DPP-4 is an enzyme that plays a crucial role in glucose metabolism by breaking down incretin hormones. Inhibiting this enzyme can lead to increased levels of incretin, which may improve blood sugar control in individuals with type 2 diabetes. Preliminary studies indicate that this compound exhibits DPP-4 inhibitory activity, although further research is essential to evaluate its efficacy and safety in clinical settings.

Biological Pathways

The compound has been studied for its interactions with various molecular targets, including receptors and enzymes. For instance, it has shown potential as an inhibitor of urease , an enzyme linked to certain gastrointestinal disorders. The interactions involve hydrogen bonding and hydrophobic interactions with active site residues, suggesting its utility in understanding biochemical pathways.

Coordination Chemistry

As a ligand, this compound can form complexes with metal ions, which are valuable in coordination chemistry. These complexes can influence various chemical and biological processes, making the compound significant for developing new materials and catalysts.

Neuropharmacology

Research indicates that derivatives of this compound may interact with sigma receptors (σ receptors), which are involved in various neurological functions. The exploration of these interactions could lead to the development of new treatments for neurodegenerative diseases and psychiatric disorders .

Case Study 1: DPP-4 Inhibition

A study evaluated the efficacy of 1-(3-Chloropyridin-2-yl)piperazine as a DPP-4 inhibitor. The results demonstrated a significant increase in incretin levels in treated models compared to controls, suggesting potential therapeutic benefits for managing type 2 diabetes.

Case Study 2: Sigma Receptor Interaction

Another investigation focused on the interaction of this compound with sigma receptors. It was found that modifications to the chloropyridine moiety affected binding affinity significantly, indicating the importance of structural features in drug design targeting these receptors .

作用机制

2-(3-氯吡啶-2-基)哌嗪二盐酸盐的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。 该化合物可以作为这些靶标的抑制剂或调节剂,从而影响各种生化途径 . 例如,它已被证明可以抑制二肽基肽酶-4 (DPP4),DPP4在葡萄糖代谢和免疫调节中起作用 .

类似化合物:

1-(3-氯吡啶-2-基)哌嗪盐酸盐: 结构相似但盐形式不同.

1-(3-氯吡啶-2-基)哌嗪: 缺少二盐酸盐部分.

独特性: 2-(3-氯吡啶-2-基)哌嗪二盐酸盐是独特的,因为它将氯吡啶和哌嗪基团独特地结合在一起,赋予其独特的化学和生物学特性。 它在有机合成中作为通用中间体的能力以及其潜在的治疗应用使其成为各个研究领域的宝贵化合物 .

相似化合物的比较

Substituent Variations on the Pyridine Ring

- 1-[(6-Chloropyridin-3-yl)methyl]piperazine Dihydrochloride Structure: Chlorine at the 6-position of pyridine and a methyl-piperazine group at the 3-position. Molecular Formula: C₁₀H₁₆Cl₃N₃ (MW: 284.61 g/mol). Key Difference: Positional isomerism of chlorine alters electronic properties and receptor interactions. This compound is used in insecticide research due to structural similarities to ryanodine receptor activators .

- 1-(3-Methylpyridin-2-yl)piperazine Dihydrochloride Structure: Methyl group replaces chlorine at the 3-position.

Piperazine Derivatives with Aromatic Substitutions

Trimetazidine Dihydrochloride (1-(2,3,4-Trimethoxybenzyl)piperazine Dihydrochloride)

- Structure : Trimethoxybenzyl group instead of chloropyridyl.

- Application : Used clinically as an anti-ischemic agent to reduce oxidative stress and apoptosis in cardiac tissue .

- Key Contrast : The absence of a heteroaromatic ring reduces interaction with neurotransmitter receptors compared to chloropyridyl analogs .

Hydroxyzine Dihydrochloride (1-[(4-Chlorophenyl)benzyl]piperazine)

Pharmacological Comparisons

Receptor Selectivity and Mechanism

- 5-HT Receptor Ligands 1-(3-Chlorophenyl)piperazine (mCPP): A 5-HT₁B/₂C agonist with anxiolytic and anorectic effects. The 3-chloro substitution on phenyl enhances receptor affinity compared to pyridine-based analogs .

Antihistamines and Anti-Inflammatory Agents

- Meclizine Dihydrochloride : A piperazine-based antihistamine with a chlorophenyl group. Unlike the target compound, it inhibits histamine H1 receptors and is used for motion sickness .

- Cetirizine Dihydrochloride : Contains a piperazine-ethoxyacetic acid chain, demonstrating selective H1 antagonism without crossing the blood-brain barrier .

Physicochemical and Toxicological Considerations

Solubility and Stability

- 1-(3-Chloropyridin-2-yl)piperazine Dihydrochloride : High DMSO solubility (203.27 mM) supports its use in drug discovery .

- 1-(3-Chloropropyl)piperazine Dihydrochloride : Lower solubility due to the aliphatic chloropropyl chain, limiting its therapeutic utility .

Data Tables

Table 1: Structural and Functional Comparison

生物活性

1-(3-Chloropyridin-2-yl)piperazine dihydrochloride is a chemical compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a piperazine ring substituted with a chloropyridine moiety. Its molecular formula is , and it has a molecular weight of approximately 232.06 g/mol. The presence of electronegative chlorine atoms enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

This compound exhibits promising antimicrobial properties. Studies indicate that it can inhibit the growth of various bacteria, including Gram-positive and Gram-negative strains. For instance, in a study evaluating several piperazine derivatives, the compound demonstrated significant activity against Pseudomonas aeruginosa and Staphylococcus aureus .

Table 1: Antimicrobial Activity Data

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(3-Chloropyridin-2-yl)piperazine | Pseudomonas aeruginosa | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Anticancer Activity

Research has shown that this compound may possess anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects. A study reported that derivatives of piperazine, including this compound, exhibited significant inhibition of cell proliferation in breast cancer cells .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

The mechanism by which this compound exerts its biological effects involves binding to specific receptors or enzymes. This interaction modulates various cellular processes, including apoptosis and cell cycle regulation. For example, it has been suggested that the compound may act as an inhibitor of certain kinases involved in cancer progression .

Study on TRPM8 Channels

In a study investigating the role of TRPM8 channels in cold transduction, derivatives similar to 1-(3-Chloropyridin-2-yl)piperazine were shown to block these channels effectively. The findings suggest potential applications in pain management and sensory modulation .

Synthesis and Evaluation

A recent synthesis effort aimed at creating piperazine hybrids revealed that modifications to the chloropyridine structure could enhance biological activity. The synthesized compounds were evaluated for their receptor binding affinity and functional activity, yielding promising results for neurological applications .

常见问题

Q. What are the common synthetic routes for 1-(3-Chloropyridin-2-yl)piperazine dihydrochloride?

The synthesis typically involves coupling a substituted pyridine with a piperazine derivative. For example, reacting 3-chloro-2-pyridinecarboxaldehyde with piperazine under acidic conditions, followed by dihydrochloride salt formation via HCl treatment . Key steps include:

- Nucleophilic substitution : Piperazine reacts with the chloropyridine moiety.

- Salt formation : Neutralization with HCl in a polar solvent (e.g., ethanol) to precipitate the dihydrochloride salt. Optimization often requires monitoring reaction temperature (40–80°C) and stoichiometric ratios (1:1.2 piperazine:pyridine derivative) to minimize by-products like unreacted piperazine or over-chlorinated impurities .

Q. How is the compound characterized structurally and chemically?

Characterization involves:

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for the pyridine ring (δ 7.5–8.5 ppm) and piperazine protons (δ 2.5–3.5 ppm) .

- FT-IR : Stretching vibrations for C-Cl (~750 cm⁻¹) and NH⁺ (2500–3000 cm⁻¹) .

- Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 215.6 (free base) and 288.1 (dihydrochloride) .

- Elemental analysis : Validates C, H, N, and Cl content (e.g., C: 41.6%, Cl: 24.6%) .

Q. What are the recommended handling and storage protocols?

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. The compound is hygroscopic; pre-dry glassware to prevent hydrolysis .

- Storage : Store in airtight containers at 2–8°C with desiccants (silica gel). Stability decreases above 25°C due to potential decomposition into chloropyridine by-products .

Advanced Research Questions

Q. How can researchers optimize the compound’s solubility for in vitro assays?

Solubility challenges arise from the dihydrochloride salt’s polar nature. Strategies include:

- Solvent screening : Use DMSO for stock solutions (≥50 mg/mL), then dilute in aqueous buffers (PBS, pH 7.4).

- pH adjustment : Neutralize with NaOH to form the free base, which is more lipid-soluble for cell permeability studies .

- Co-solvents : Add ≤10% PEG-400 or cyclodextrins to enhance aqueous solubility without precipitation .

Q. What biological targets or pathways are associated with this compound?

The compound’s piperazine core and chloropyridine moiety suggest interactions with:

- GPCRs : Serotonin (5-HT) receptors, particularly 5-HT1A/2C subtypes, due to structural similarity to meta-chlorophenylpiperazine (mCPP) .

- Enzyme inhibition : Kinases (e.g., MAPK) or proteases, where the chloropyridine acts as a hydrogen-bond acceptor .

- Antimicrobial activity : Reported against S. aureus (MIC: 8 µg/mL) via disruption of membrane integrity .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies (e.g., varying IC₅₀ values) may arise from:

- Assay conditions : Differences in cell lines (HEK293 vs. HeLa) or serum content affecting bioavailability.

- Salt vs. free base : Dihydrochloride salts may show reduced potency in low-pH environments compared to free bases . Mitigation strategies:

- Standardize protocols (e.g., uniform cell lines, serum-free media).

- Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) .

Q. What strategies improve yield in large-scale synthesis?

- Catalytic optimization : Use Pd/C or CuI to accelerate coupling reactions (yield increases from 60% to 85%) .

- Purification : Employ recrystallization (ethanol/water, 3:1 v/v) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) to remove unreacted piperazine .

- Process automation : Continuous flow reactors reduce reaction time from 12 hours to 2 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。